molecular formula C17H22ClF3N2O3 B2786403 1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride CAS No. 1396869-02-5

1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride

Cat. No.: B2786403
CAS No.: 1396869-02-5
M. Wt: 394.82
InChI Key: ATKALYTVUILIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed in subsequent steps.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The piperazine ring and the trifluoromethoxyphenyl group are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride: Similar in structure but with a methyl group instead of a trifluoromethoxy group.

    Other piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole, which also feature piperazine rings and are used in various therapeutic applications.

Uniqueness

The uniqueness of 1-cyclopropyl-2-{4-[4-(trifluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-ol hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3.ClH/c18-17(19,20)25-14-5-3-13(4-6-14)16(24)22-9-7-21(8-10-22)11-15(23)12-1-2-12;/h3-6,12,15,23H,1-2,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKALYTVUILIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.